Donitriptan hydrochloride

Catalog No.
S602283
CAS No.
170911-68-9
M.F
C23H26ClN5O2
M. Wt
439.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Donitriptan hydrochloride

CAS Number

170911-68-9

Product Name

Donitriptan hydrochloride

IUPAC Name

4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride

Molecular Formula

C23H26ClN5O2

Molecular Weight

439.9 g/mol

InChI

InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H

InChI Key

ZXENQGQAPOYDOJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-[4-[2-[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]acetyl]-1-piperazinyl]benzonitrile Hydrochloride; 1-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]acetyl]-4-(4-cyanophenyl)piperazine Hydrochloride; F 11356;

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.Cl

The exact mass of the compound Donitriptan hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Donitriptan hydrochloride (development code F-11356) is a brain-penetrant 5-HT1B/1D receptor agonist utilized as a quantitative benchmark in neurovascular pharmacology. Structurally distinct from earlier tryptamine derivatives, it features a piperazine-linked benzonitrile moiety that confers subnanomolar receptor affinity and near-full intrinsic activity. For procurement professionals and laboratory managers, the hydrochloride salt form is critical: it bridges the compound's inherent lipophilicity—necessary for blood-brain barrier penetration—with the aqueous solubility required for reproducible formulation in physiological buffers. This makes Donitriptan hydrochloride a targeted selection for advanced preclinical screening, avoiding the solvent dependencies and limited central nervous system (CNS) exposure associated with water-soluble, non-penetrant substitutes like sumatriptan [1].

Substituting Donitriptan hydrochloride with benchmark triptans like sumatriptan or generic tryptamine derivatives compromises assay validity in centrally-mediated models. Sumatriptan is highly water-soluble but poorly penetrates the blood-brain barrier, leading to complete functional failure in assays requiring central trigeminal inhibition, such as capsaicin-induced vasodilation models [1]. Furthermore, attempting to procure the Donitriptan free base instead of the hydrochloride salt introduces significant processability challenges. The free base's high lipophilicity necessitates organic solvents for initial dissolution, which can induce cellular toxicity or alter hemodynamic baselines in sensitive in vivo models. The hydrochloride salt ensures immediate aqueous compatibility, standardizing dosing protocols and minimizing solvent-induced experimental artifacts .

Subnanomolar Receptor Affinity vs. Benchmark Triptans

Donitriptan hydrochloride demonstrates quantified potency advantages at target receptors, exhibiting pKi values of 9.4 for 5-HT1B and 9.3 for 5-HT1D, alongside robust inhibition of forskolin-induced cAMP formation (pD2 = 8.9 and 9.6). In contrast, the benchmark sumatriptan exhibits significantly lower affinity (pKi ~7.7–7.9) and partial agonist behavior in equivalent assays. In [35S]GTPγS binding models, Donitriptan produces maximal enhancement equivalent to endogenous 5-HT, a threshold legacy triptans fail to reach [1].

Evidence Dimension5-HT1B/1D Receptor Affinity (pKi)
Target Compound DatapKi = 9.4 (5-HT1B) and 9.3 (5-HT1D)
Comparator Or BaselineSumatriptan (pKi ~7.7 and 7.9)
Quantified Difference~50-fold higher binding affinity for Donitriptan
ConditionsCloned human 5-HT1B/1D receptors in radioligand binding assays

Enables researchers to use significantly lower concentrations in GPCR screening, reducing off-target interactions and conserving API.

Central Trigeminovascular Inhibition Efficacy

The lipophilic profile of Donitriptan allows it to cross the blood-brain barrier and act centrally, a critical differentiation from water-soluble comparators. In canine models of capsaicin-induced external carotid vasodilation, intravenous administration of Donitriptan significantly attenuates the vasodilator response via central 5-HT1B receptors. Conversely, equivalent infusions of sumatriptan completely fail to inhibit this response due to their inability to access central target sites[1].

Evidence DimensionInhibition of capsaicin-induced carotid vasodilation
Target Compound DataSignificant dose-dependent attenuation
Comparator Or BaselineSumatriptan (0% inhibition / no effect)
Quantified DifferenceComplete functional divergence (Active vs. Inactive)
ConditionsIntravenous infusion in anesthetized canine capsaicin-induced vasodilation models

Validates Donitriptan as the mandatory selection for studying centrally-mediated neurogenic inflammation where legacy triptans produce false-negative results.

Aqueous Processability and Formulation Compatibility

The selection of the hydrochloride salt over the free base form is a critical procurement decision for formulation workflows. While the Donitriptan core is highly lipophilic (facilitating CNS penetrance), the free base requires organic cosolvents for dissolution. The hydrochloride salt provides immediate solubility in aqueous physiological buffers, allowing for the preparation of stable, solvent-free stock solutions for intravenous or in vitro administration .

Evidence DimensionAqueous buffer compatibility
Target Compound DataDirectly soluble in aqueous media
Comparator Or BaselineDonitriptan free base (Requires DMSO or organic cosolvents)
Quantified DifferenceElimination of organic solvent requirement for primary stock preparation
ConditionsStandard laboratory formulation for in vivo dosing or cell culture media

Removes solvent-induced cytotoxicity and hemodynamic artifacts, ensuring high reproducibility in sensitive biological assays.

In Vivo Hemodynamic Dosing Efficiency

Donitriptan hydrochloride exhibits profound in vivo potency, eliciting highly cranioselective carotid vasoconstriction at extremely low doses. In anesthetized pig models, significant decreases in carotid blood flow are observed from doses as low as 0.16 µg/kg i.v. This represents a substantially lower minimum effective dose compared to standard tryptamine derivatives, which typically require much higher dosing to achieve similar vascular resistance changes [1].

Evidence DimensionMinimum effective dose for carotid vasoconstriction
Target Compound Data0.16 µg/kg i.v.
Comparator Or BaselineStandard tryptamine derivatives (>10 µg/kg i.v.)
Quantified Difference>60-fold reduction in required in vivo dose
ConditionsIntravenous administration in anesthetized pig hemodynamic models

Drastically reduces the volume of API required for large-animal studies, lowering overall procurement costs per experiment.

Central Neurovascular and Migraine Pathway Modeling

Due to its ability to cross the blood-brain barrier and selectively inhibit capsaicin-induced vasodilation, Donitriptan hydrochloride is procured for mapping central 5-HT1B/1D-mediated trigeminovascular pathways. It succeeds where water-soluble benchmarks like sumatriptan fail, providing a reliable positive control for central neurogenic inflammation assays [1].

High-Throughput GPCR Agonism Screening

With subnanomolar affinity (pKi > 9.3) and near-full intrinsic activity, this compound serves as a reference standard for 5-HT1B and 5-HT1D receptor activation. Its use minimizes the required concentration in cAMP accumulation and [35S]GTPγS binding assays, reducing the risk of off-target receptor binding and ensuring clean, high-signal assay windows [2].

Solvent-Free In Vivo Formulation Development

The hydrochloride salt form is specifically suited for researchers developing aqueous-based intravenous or oral formulations. By eliminating the need for lipophilic solubilizers or DMSO, it allows for the precise evaluation of pharmacokinetic properties and hemodynamic responses without the confounding variables introduced by organic excipients .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

439.1775028 Da

Monoisotopic Mass

439.1775028 Da

Heavy Atom Count

31

UNII

XTD13T14MR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

170911-68-9

Wikipedia

Donitriptan hydrochloride

Dates

Last modified: 08-15-2023

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